(4-Bromobutoxy)cyclohexane

Catalog No.
S2902822
CAS No.
21782-58-1
M.F
C10H19BrO
M. Wt
235.165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutoxy)cyclohexane

CAS Number

21782-58-1

Product Name

(4-Bromobutoxy)cyclohexane

IUPAC Name

4-bromobutoxycyclohexane

Molecular Formula

C10H19BrO

Molecular Weight

235.165

InChI

InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2

InChI Key

UEFLTNYXNXMBOL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCCBr

solubility

not available

(4-Bromobutoxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butoxy group and a bromine atom at the fourth position of the butyl chain. Its molecular formula is C10H17BrOC_{10}H_{17}BrO. The presence of the bromine atom introduces unique reactivity, making it an interesting compound for various

  • Alkylation: The 4-bromobutyloxy group could act as an alkylating agent, transferring the butyl chain to another molecule.
  • Phase transfer: The molecule's properties could allow it to transfer between immiscible phases due to the combination of polar and nonpolar parts.
  • Working in a fume hood
  • Wearing gloves and safety glasses
  • Proper handling and disposal procedures following best practices for laboratory chemicals
  • Cyclohexane conformation:
  • Ether functional group: LibreTexts
  • Alkyl halide reactions:

Organic Synthesis:

  • Alkylating agent: The presence of a bromine atom makes (4-bromobutoxy)cyclohexane a potential alkylating agent. Alkylating agents are used to introduce an alkyl group (a hydrocarbon chain) onto another molecule. This process is crucial in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .

Material Science:

  • Liquid crystal precursor: The combination of a rigid cyclohexane ring and a flexible butyl chain in the structure suggests potential applications in the development of liquid crystals. Liquid crystals are materials that exhibit properties between those of solids and liquids, finding use in displays, optical filters, and sensors .

Biomedical Research:

  • Bioconjugate chemistry: The functional groups present in (4-bromobutoxy)cyclohexane, namely the ether (C-O-C) and the bromo (Br) group, offer potential for attaching biomolecules (such as proteins, peptides, or drugs) to other molecules. This process, known as bioconjugation, is crucial in various biomedical research applications, including drug delivery, imaging, and diagnostics .

The reactivity of (4-Bromobutoxy)cyclohexane can be attributed to the bromine atom, which participates in substitution reactions. A common reaction is the nucleophilic substitution where the bromine can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of different derivatives. The compound can also undergo elimination reactions under basic conditions, potentially forming alkenes.

Typical Reactions Include:

  • Nucleophilic Substitution:
    C10H17BrO+NuC10H17Nu+BrC_{10}H_{17}BrO+Nu^-\rightarrow C_{10}H_{17}Nu+Br^-
  • Elimination Reaction:
    C10H17BrO+BaseAlkene+HBr+BaseH+C_{10}H_{17}BrO+Base\rightarrow Alkene+HBr+Base-H^+

Research into the biological activity of (4-Bromobutoxy)cyclohexane is limited, but compounds containing bromine are often studied for their potential antimicrobial and antifungal properties. Brominated compounds can exhibit significant biological effects due to their ability to interact with biological molecules. Further studies would be required to elucidate specific biological activities associated with this compound.

(4-Bromobutoxy)cyclohexane can be synthesized through various methods, including:

  • Bromination of Butanol:
    • Butanol can be brominated using bromine in the presence of a catalyst or under UV light to yield bromobutane.
  • Nucleophilic Substitution:
    • The bromobutane can then react with cyclohexanol in a nucleophilic substitution reaction to form (4-Bromobutoxy)cyclohexane.
  • Direct Bromination:
    • Cyclohexane can undergo bromination under UV light in the presence of CBr4CBr_4, followed by subsequent reactions to introduce the butoxy group.

(4-Bromobutoxy)cyclohexane has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing other complex organic molecules.
  • Pharmaceuticals: It may serve as a precursor for developing biologically active compounds.
  • Material Science: Used in creating polymers or other materials due to its unique functional groups.

Several compounds share structural characteristics with (4-Bromobutoxy)cyclohexane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
BromocyclohexaneCycloalkaneSimple brominated cycloalkane
ButylcyclohexaneCycloalkaneLacks halogen; used as a non-polar solvent
4-ChlorobutoxycyclohexaneCycloalkaneContains chlorine instead of bromine
1-Bromo-2-butoxycyclohexaneCycloalkaneDifferent substitution pattern on cyclohexane

Uniqueness

(4-Bromobutoxy)cyclohexane is unique due to its specific substitution pattern, combining both a bromine atom and a butoxy group on a cyclohexane ring, which influences its chemical reactivity and potential applications compared to similar compounds.

XLogP3

3.4

Dates

Last modified: 08-17-2023

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